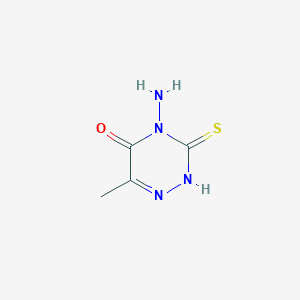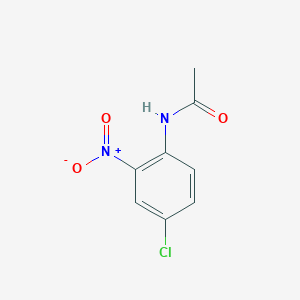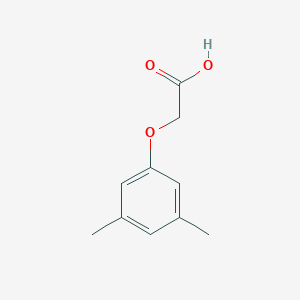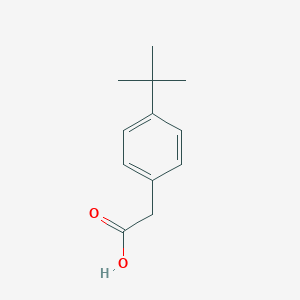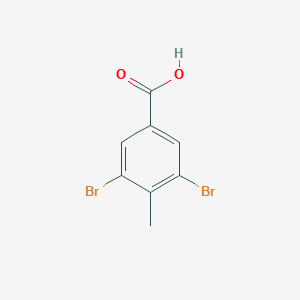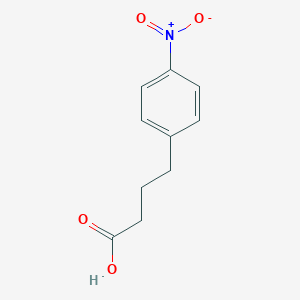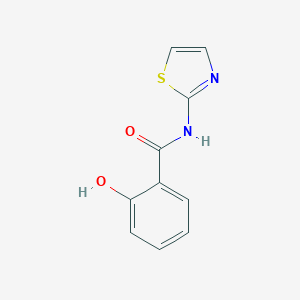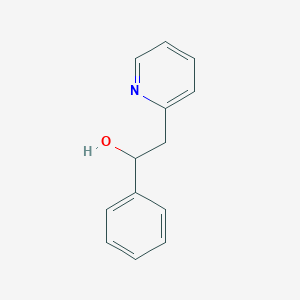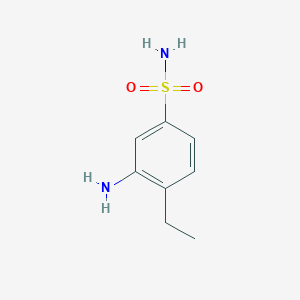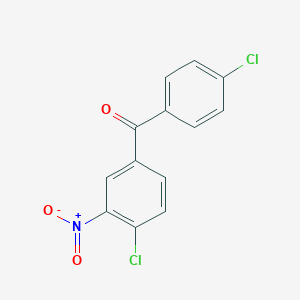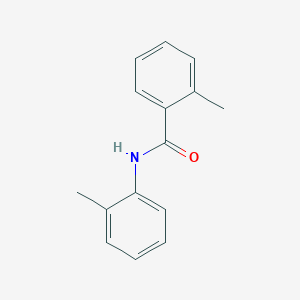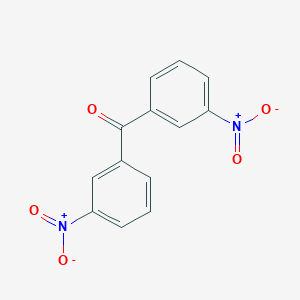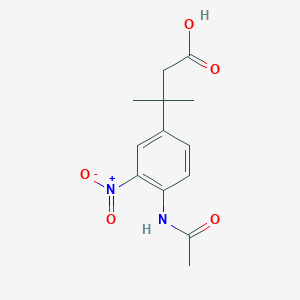![molecular formula C17H13N5 B181386 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 68380-53-0](/img/structure/B181386.png)
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazolopyrimidine family and has been shown to have a diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has a diverse range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the invasion and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities, making it a useful tool for researchers studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Researchers are also investigating the use of this compound in combination with other therapeutic agents to enhance its efficacy. In addition, studies are being conducted to further elucidate the mechanism of action of this compound and identify potential targets for its use in various diseases. Finally, researchers are exploring the use of this compound as a potential diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound with a diverse range of biological activities that has gained significant attention in scientific research. Its potential as a therapeutic agent in various diseases has led to extensive studies on its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a multi-step process that involves the reaction of 2-aminopyrazole with a substituted benzaldehyde in the presence of a catalyst. The resulting product is then treated with a substituted aniline to yield the final compound. This method has been optimized by researchers to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Researchers have also investigated the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
68380-53-0 |
|---|---|
Produktname |
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine |
Molekularformel |
C17H13N5 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21) |
InChI-Schlüssel |
LGPHOPXOHBUOCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



